

Povorcitinib's Impact on the Skin Transcriptome: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the transcriptomic effects of **povorcitinib**, a selective Janus kinase 1 (JAK1) inhibitor, in skin biopsies. The information is based on findings from Phase 2 clinical studies in hidradenitis suppurativa (HS), offering valuable insights for researchers and professionals involved in dermatology and drug development.[1][2][3] This document includes a summary of key transcriptomic changes, detailed experimental protocols for skin biopsy analysis, and visualizations of the underlying biological pathways and workflows.

Introduction

Povorcitinib (INCB054707) is an oral small-molecule JAK1 inhibitor that has demonstrated clinical efficacy in treating chronic inflammatory skin diseases like hidradenitis suppurativa.[4] [5][6] By selectively targeting JAK1, **povorcitinib** modulates the signaling of key proinflammatory cytokines implicated in the pathogenesis of these conditions.[2][3] Transcriptomic analysis of skin biopsies from patients treated with **povorcitinib** provides a powerful tool to understand its mechanism of action and to identify biomarkers of treatment response.

Data Presentation: Summary of Transcriptomic Changes



The following tables summarize the key quantitative data from transcriptomic analyses of lesional skin biopsies from patients with hidradenitis suppurativa treated with **povorcitinib** or placebo. Biopsies were taken at baseline and after 8 weeks of treatment.[1][3]

Table 1: Differentially Expressed Genes (DEGs) at Week 8 vs. Baseline[3]

Treatment Group	Total DEGs	Upregulated DEGs	Downregulated DEGs
Povorcitinib 15 mg QD	Minimal	-	-
Povorcitinib 30 mg QD	1082	501	581
Placebo	-	-	-

QD: once daily. The cutoff for significance was p < 0.05 and an absolute fold change >1.5.[7]

Table 2: Reversal of Hidradenitis Suppurativa (HS) Lesional Gene Signature by **Povorcitinib** (30 mg QD)[2][3]

Gene Signature	Description	Effect of Povorcitinib
HS Lesional Skin	Genes upregulated in HS lesions compared to healthy skin.	Reversal (downregulation)
Wounded Skin	Genes associated with wound healing processes.	Reversal (downregulation)
HS Lesional & Wounded Skin Intersection	Genes common to both HS lesions and wounded skin.	Reversal (downregulation)

Table 3: Modulation of Key Inflammatory Pathways by Povorcitinib (30 mg QD)[2][3]

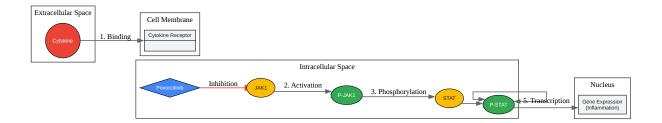


Pathway	Key Associated Genes/Markers	Observed Effect
JAK/STAT Signaling	Interferon (IFN)-stimulated genes, IL-6/STAT3 targets (e.g., CCR1, CD14, IL1R1)	Downregulation
TNF-α Signaling	Genes regulated by NF-кВ	Reduced gene expression
TGF-β Signaling	Genes regulated by TGF-β	Reduced gene expression
Sweat Gland Development	Genes associated with sweat gland function	Restored expression

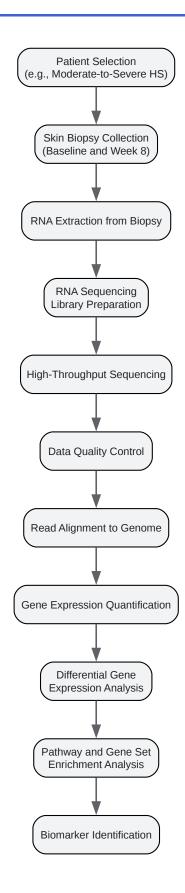
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **povorcitinib** and the experimental workflow for transcriptomic analysis of skin biopsies.









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